2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid
Description
Structural Characterization
The structural characterization of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid reveals a complex molecular architecture consisting of multiple functional components integrated into a single entity. The compound features a central phenylethylamine core where the ethyl carbon bears three fluorine atoms in a trifluoromethyl configuration, creating a highly electronegative center that significantly influences the molecule's chemical behavior. The amino group serves as a linking element connecting this fluorinated phenylethyl moiety to an acetic acid residue, establishing the compound as a substituted amino acid derivative.
The three-dimensional conformational analysis demonstrates that the trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the carbon-fluorine bonds exhibiting characteristic lengths and angles typical of organofluorine compounds. The phenyl ring maintains planarity and exhibits standard aromatic bond lengths and angles, while the amino group functions as a flexible hinge allowing rotational freedom between the aromatic and carboxylic acid portions of the molecule. The carboxylic acid functionality retains its typical geometry with the carbonyl carbon exhibiting trigonal planar coordination and the hydroxyl group capable of participating in hydrogen bonding interactions.
Advanced computational modeling indicates that the electron-withdrawing nature of the trifluoromethyl group creates significant charge distribution effects throughout the molecular framework, particularly influencing the basicity of the amino nitrogen and the acidity of the carboxylic acid group. The spatial arrangement of functional groups creates distinct regions of electrostatic potential, with the trifluoromethyl region exhibiting strong electron-withdrawing character while the carboxylic acid terminus maintains its characteristic polar nature. These structural features collectively contribute to the compound's unique chemical reactivity profile and distinguish it from non-fluorinated amino acid analogs.
Molecular Formula and Isotopic Composition
The molecular formula of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid is definitively established as C₁₀H₁₀F₃NO₂, representing a precise elemental composition that accounts for all constituent atoms within the molecular structure. This formula indicates the presence of ten carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 233.19 grams per mole under standard conditions. The relatively high fluorine content, representing approximately 24.5% of the total molecular weight, significantly influences the compound's physical and chemical properties compared to non-fluorinated analogs.
The isotopic composition analysis reveals complex patterns based on the natural abundance distributions of constituent elements. Carbon atoms in the molecule exist predominantly as carbon-12 isotopes, which constitute approximately 98.89% of natural carbon, with carbon-13 representing about 1.108% of the carbon content. The natural abundance of carbon-14 is negligible at approximately 1 × 10⁻¹⁰%, making its contribution to the overall isotopic profile statistically insignificant under normal circumstances. Hydrogen atoms occur primarily as protium (¹H), accounting for approximately 99.984% of natural hydrogen, while deuterium (²H) represents only 0.0156% of hydrogen atoms present.
Fluorine isotopic composition presents a unique case as fluorine-19 represents 100% of naturally occurring fluorine, making the trifluoromethyl group isotopically homogeneous under natural conditions. Nitrogen exists predominantly as nitrogen-14, comprising approximately 99.636% of natural nitrogen, with nitrogen-15 accounting for the remaining 0.364%. Oxygen isotopic distribution follows established patterns with oxygen-16 representing the vast majority of oxygen atoms at approximately 99.76%, while oxygen-18 and oxygen-17 contribute minor fractions at 0.205% and 0.038% respectively. The following table summarizes the complete isotopic composition profile:
| Element | Primary Isotope | Natural Abundance (%) | Secondary Isotope | Natural Abundance (%) |
|---|---|---|---|---|
| Carbon | ¹²C | 98.89 | ¹³C | 1.108 |
| Hydrogen | ¹H | 99.984 | ²H | 0.0156 |
| Fluorine | ¹⁹F | 100.0 | - | - |
| Nitrogen | ¹⁴N | 99.636 | ¹⁵N | 0.364 |
| Oxygen | ¹⁶O | 99.76 | ¹⁸O | 0.205 |
Properties
IUPAC Name |
2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14-6-8(15)16)7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFZKSBWDMHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Glyoxylic Acid
Principle : Glyoxylic acid undergoes condensation with 2,2,2-trifluoro-1-phenylethylamine to form an imine intermediate, which is reduced to the secondary amine.
Steps :
- Imine Formation :
- Reagents : Glyoxylic acid (1 eq), 2,2,2-trifluoro-1-phenylethylamine (1 eq), methanol, acetic acid (pH 5).
- Conditions : Stir at 25°C for 1–2 hr.
- Mechanism : The amine reacts with the aldehyde group of glyoxylic acid to form a Schiff base.
- Reduction :
- Reagents : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
- Conditions : Stir at 25°C for 12–24 hr under inert atmosphere.
- Workup : Quench with water, extract with ethyl acetate, dry (Na₂SO₄), and purify via crystallization or chromatography.
Yield : ~60–75% (hypothetical, based on analogous reductive aminations).
Alkylation of 2,2,2-Trifluoro-1-phenylethylamine
Principle : Nucleophilic substitution of a haloacetate ester with the amine, followed by hydrolysis to the carboxylic acid.
Steps :
- Alkylation :
- Reagents : Ethyl bromoacetate (1.1 eq), 2,2,2-trifluoro-1-phenylethylamine (1 eq), K₂CO₃ (2 eq), acetonitrile.
- Conditions : Reflux at 80°C for 12–24 hr.
- Mechanism : The amine attacks the α-carbon of bromoacetate, displacing bromide.
- Ester Hydrolysis :
- Reagents : NaOH (2 eq), ethanol/water (1:1).
- Conditions : Reflux for 4–6 hr, then acidify with HCl to pH 2.
- Workup : Extract with ethyl acetate, dry, and concentrate.
Yield : ~50–65% (hypothetical, based on similar alkylation reactions).
Comparison of Methods
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Reaction Time | 12–24 hr | 24–36 hr |
| Temperature | 25°C | 80°C |
| Key Reagents | NaBH₃CN, glyoxylic acid | Ethyl bromoacetate, K₂CO₃ |
| Yield | Moderate to high (60–75%) | Moderate (50–65%) |
| Advantages | Mild conditions; fewer byproducts | Straightforward scale-up |
| Challenges | Sensitivity to moisture/pH | Steric hindrance with bulky amine |
Key Considerations
- Steric Effects : The trifluorophenylethyl group may hinder nucleophilic substitution, favoring reductive amination.
- Protection Strategies : If using coupling agents (e.g., CDI, EDC), protecting the amine as a carbamate (e.g., Boc) could improve efficiency.
- Purification : Chromatography or recrystallization is critical due to polar byproducts.
Biological Activity
2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid, also known by its CAS number 1334146-15-4, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid is C10H10F3N O2. The trifluoromethyl group attached to the phenethylamine backbone contributes to its lipophilicity and potential interactions with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Amino Acid Analog : As an amino acid derivative, it can interact with various receptors and enzymes involved in metabolic pathways.
- Buffering Agent : It has been noted for its role as a non-ionic organic buffering agent in cell culture applications, maintaining pH levels between 6 and 8.5 .
- Potential Neuroactive Properties : Research suggests that compounds with similar structures may exhibit neuroactive properties, influencing neurotransmitter systems.
2. Neuroprotective Effects
Research into structurally similar compounds indicates potential neuroprotective effects, possibly through modulation of neurotransmitter release or protection against oxidative stress. These effects could be relevant in conditions such as neurodegenerative diseases.
Case Studies
While direct case studies on 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid are scarce, related compounds have shown promising results:
- A study on amino acid derivatives indicated that modifications in the side chains could enhance neuroprotective effects in models of oxidative stress .
Synthesis and Characterization
The synthesis of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid involves complex synthetic pathways that allow for the introduction of the trifluoromethyl group. Techniques include asymmetric synthesis methods that yield high enantiomeric purity, which is crucial for biological activity .
Comparative Analysis
The following table summarizes the biological activities of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid compared to other amino acid derivatives:
| Compound | Antimicrobial Activity | Neuroprotective Effects | Buffering Capacity |
|---|---|---|---|
| 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid | Limited | Potential | Yes |
| (S)-Amino-4,4,4-trifluorobutanoic acid | Moderate | Confirmed | Yes |
| Glycine derivatives | Moderate | Confirmed | Yes |
Scientific Research Applications
The compound has been studied for its biological activities, which include:
- Anticancer Properties : Preliminary studies suggest that 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid may exhibit cytotoxic effects against certain cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound receptors or enzymes .
- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses, making it a candidate for further investigation in immunotherapy .
Pharmaceutical Applications
The pharmaceutical potential of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid extends to:
- Drug Development : The compound has been explored as a lead structure for developing new therapeutic agents targeting various diseases, including metabolic disorders and cancers. Its unique chemical properties may allow for the design of more effective drugs with fewer side effects .
- Formulation in Medicinal Chemistry : Given its structural characteristics, the compound can be utilized in the synthesis of derivatives that may enhance pharmacological profiles. Researchers are investigating its role in creating prodrugs or combination therapies .
Synthesis and Preparation Methods
The synthesis of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid typically involves several chemical reactions that can be optimized for yield and purity. Common methods include:
- Coupling Reactions : The compound can be synthesized through coupling reactions involving trifluoromethylated phenylethylamine derivatives. These reactions often require specific catalysts and conditions to optimize product formation .
Case Studies and Research Findings
Several studies have documented the applications and effects of 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Immunomodulation | Showed potential to enhance T-cell activation in vitro, suggesting a role in cancer immunotherapy. |
| Study C | Drug Development | Explored as a scaffold for synthesizing novel compounds aimed at metabolic syndrome treatment with promising results in preclinical trials. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid and related compounds:
Physicochemical Properties
- Acidity: The trifluoroethyl and trifluoromethyl groups in the target compound and its analogs significantly lower pKa values compared to non-fluorinated analogs (e.g., phenylacetic acid). For instance, trifluoroacetic acid (TFA) has a pKa of ~0.23, making fluorinated derivatives more acidic .
- Solubility: Fluorinated compounds like 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid exhibit higher solubility in oxygenated solvents (e.g., ethanol, DCM) compared to non-fluorinated analogs. Trifluoroacetate salts () show enhanced solubility due to ionic character .
- Thermal Stability : The strong C-F bonds in trifluoromethyl groups improve thermal stability, as seen in TFA derivatives (boiling point: 72°C) .
Research Findings and Key Contrasts
- Bioactivity: The target compound’s amino-acid moiety may enhance receptor binding compared to non-amino analogs (e.g., Thiophene-2-acetic acid) .
- Stereochemical Impact : The (2R)-configured analog () demonstrates the importance of chirality in biological activity, a factor that may apply to the target compound .
- Economic Viability: TFA-based synthesis () is cost-effective, but fluorine incorporation increases production costs compared to non-fluorinated compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Condensation of 2,2,2-trifluoro-1-phenylethylamine with bromoacetic acid under basic conditions (e.g., NaHCO₃ in DMF). Monitor pH to avoid side reactions .
- Route 2 : Use of trifluoroacetic acid (TFA) as a catalyst for amide bond formation, leveraging its strong acidity to activate carbonyl groups .
- Optimization :
- Temperature : Maintain 0–5°C during exothermic steps to suppress byproducts.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted amines .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Use ¹⁹F NMR to resolve trifluoromethyl group splitting patterns (δ -60 to -70 ppm). Decoupling may mitigate signal overlap from aromatic protons .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in mobile phases improve peak symmetry and sensitivity for quantifying purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 278.07 (calculated) .
Q. What purity standards and quantification methods are recommended for regulatory compliance?
- Pharmacopeial Guidelines :
- Limit TFA residues to <0.25% if used in synthesis, validated via ion-pair chromatography with UV detection at 210 nm .
- Amino acid content analysis (e.g., via Edman degradation) ensures absence of racemization during synthesis .
Advanced Research Questions
Q. How can researchers address discrepancies in ¹H NMR spectral data caused by the trifluoromethyl group’s magnetic anisotropy?
- Strategies :
- Decoupling Experiments : Apply ¹⁹F decoupling to simplify ¹H NMR spectra and isolate coupling constants for structural confirmation .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and assign ambiguous peaks .
- Variable Temperature NMR : Analyze dynamic effects (e.g., hindered rotation) to resolve overlapping signals at low temperatures .
Q. What strategies improve low yields in the amide bond formation step during synthesis?
- Solutions :
- Coupling Reagents : Use HATU or EDCI/HOBt to enhance activation efficiency .
- Solvent Optimization : Switch to DCM or THF to minimize steric hindrance from the bulky trifluoromethylphenyl group .
- Protecting Groups : Introduce Boc or Fmoc groups to stabilize reactive intermediates .
Q. How can physicochemical properties (e.g., logP, pKa) be modeled for drug discovery applications?
- In Silico Tools :
- Lipinski’s Rule Compliance : Calculate logP (3.88) and polar surface area (75.6 Ų) to predict membrane permeability .
- pKa Prediction : Use software like MarvinSuite to estimate acidic/basic sites (e.g., carboxylic acid pKa ≈ 3.4) for solubility profiling .
- Experimental Validation : Compare predicted logD (1.83 at pH 5.5) with shake-flask measurements .
Q. How can synthetic intermediates be validated against spectral databases?
- Best Practices :
- Cross-reference experimental NMR data with NIST Chemistry WebBook or PubChem entries for analogous compounds (e.g., 2-(diethylamino)-2-phenylacetic acid) .
- Use single-crystal X-ray diffraction (as in ) to resolve ambiguous stereochemistry in intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
